The presence of the piperidin-3-ol and chloropyridine moieties might make this compound a candidate for inclusion in chemical libraries for drug discovery. These libraries are collections of diverse molecules that can be screened for biological activity against specific targets . The scaffold (core structure) of this molecule could also be used as a starting point for the design and synthesis of analogs with potentially improved properties.
The molecule contains functional groups commonly found in bioactive molecules. This could warrant further investigation into its potential medicinal properties. However, without more specific data, it is difficult to predict its activity or target.
1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N2O. The structure features a piperidine ring linked to a pyridine ring through a methylene bridge, with a chlorine atom substituting at the 6-position of the pyridine and a hydroxyl group at the 3-position of the piperidine. This compound exhibits a molecular weight of approximately 313.6 g/mol and has three hydrogen bond donors and acceptors, making it a versatile molecule in
The compound has shown potential biological activities, particularly in pharmacology:
Several synthesis methods have been reported for producing 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride:
Interaction studies indicate that 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride can interact with various biological targets:
Several compounds share structural similarities with 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride. Here’s a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
1-(6-Chloropyridin-2-yl)piperidin-4-ol | 1220036-23-6 | 0.72 | Different substitution pattern on pyridine |
(6-Chloropyridin-3-yl)(morpholino)methanone | 64614-49-9 | 0.68 | Morpholino group instead of piperidine |
2-((6-Chloropyridin-2-yl)amino)ethanol | 29449-82-9 | 0.66 | Amino ethanol derivative |
(4-Amino-6-chloropyridin-3-yl)methanol | 846036-96-2 | 0.61 | Contains an amino group instead of hydroxyl |
The uniqueness of 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride lies in its specific arrangement of functional groups and its dual chloride presence, which enhances its solubility and reactivity compared to similar compounds. Its potential applications in pharmaceutical development further distinguish it from others in its class .